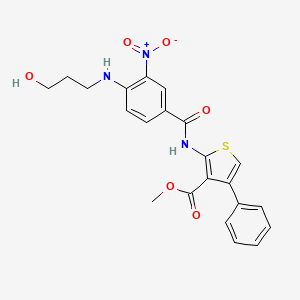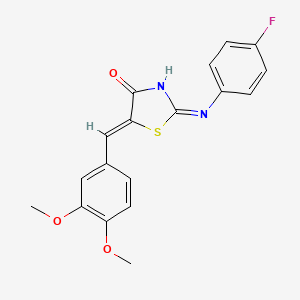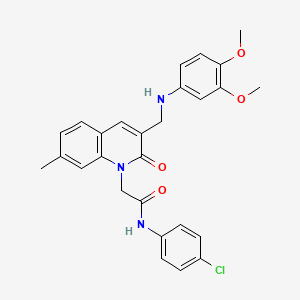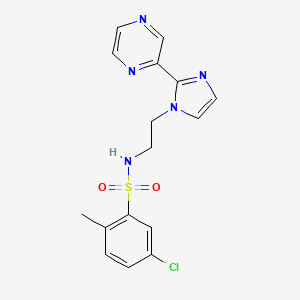![molecular formula C22H22N4O2 B2517948 4-phényl-3-{1-[(2Z)-3-phénylprop-2-énoyl]pipéridin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1776051-32-1](/img/structure/B2517948.png)
4-phényl-3-{1-[(2Z)-3-phénylprop-2-énoyl]pipéridin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a 1,2,4-triazole ring, a piperidine moiety, and a phenyl group, which are common in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1,2,4-oxadiazoles with piperidine and triazole rings was achieved using Carbonyl diimidazole (CDI) and K2CO3 in a one-step process from amidoxime . Similarly, the synthesis of a triazole derivative was improved by a series of reactions including Boc protection, reduction, acylation, hydrazinolysis, and cyclization, leading to a significant increase in overall yield . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was determined by single-crystal X-ray diffraction, and the molecular geometry was optimized using density functional theory (DFT) . The compound displayed a monoclinic space group with specific geometric parameters. These techniques could be used to analyze the molecular structure of "4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one" to gain insights into its conformation and electronic properties.
Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for its functional groups. Ene-type reactions involving the transfer of acyl groups have been observed with 4-phenyl-1,2,4-triazoline-3,5-dione, which adds to various unsaturated compounds . This suggests that the acyl group in the compound of interest may also participate in similar reactions, potentially leading to the formation of new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of a piperazine ring often imparts certain steric and electronic characteristics, as seen in the chair-shaped conformation of a related piperazine derivative . The triazole and phenyl groups can also affect the compound's reactivity, solubility, and potential for intermolecular interactions. Theoretical calculations, such as those performed for the dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, can provide insights into molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties .
Applications De Recherche Scientifique
Activité antibactérienne
Le cycle 1,2,4-triazole dans la structure de ce composé contribue à son activité biologique multidirectionnelle. Des recherches ont démontré des propriétés antibactériennes significatives associées à ce noyau hétérocyclique . Alors que les souches bactériennes résistantes aux médicaments continuent de constituer une menace pour la santé mondiale, l'exploration de nouveaux agents antibactériens comme ce dérivé de triazole devient cruciale.
Potentiel anticancéreux
Bien que des études spécifiques sur les effets anticancéreux de ce composé soient limitées, sa structure unique justifie une enquête. Des chercheurs ont synthétisé des dérivés apparentés et les ont examinés pour leur activité cytotoxique contre diverses lignées cellulaires cancéreuses . Une exploration plus approfondie pourrait révéler son potentiel en tant qu'agent anticancéreux.
Chélation métallique et chimie de coordination
Le groupe triazole agit souvent comme un ligand chélatant, formant des complexes stables avec les ions métalliques. L'investigation des propriétés de liaison aux métaux de notre composé pourrait avoir des implications en chimie de coordination et en thérapies à base de métaux.
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. DOI: 10.3390/ph14030224 (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were screened for cytotoxic activity. See: Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl …
Orientations Futures
The future directions for research on “4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, studies could be conducted to evaluate its safety profile and potential applications in medicine .
Propriétés
IUPAC Name |
4-phenyl-3-[1-[(Z)-3-phenylprop-2-enoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-20(12-11-17-7-3-1-4-8-17)25-15-13-18(14-16-25)21-23-24-22(28)26(21)19-9-5-2-6-10-19/h1-12,18H,13-16H2,(H,24,28)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPRURLXTRRXBR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)


![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)


![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)


![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)
![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)


